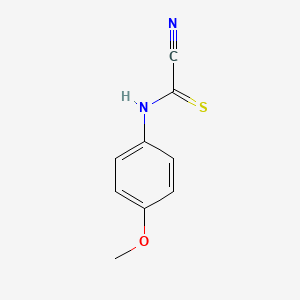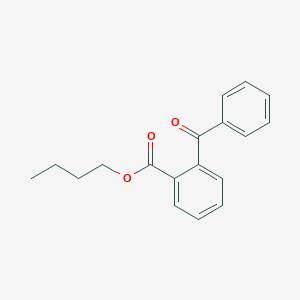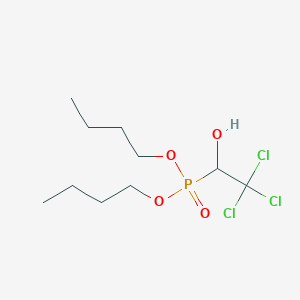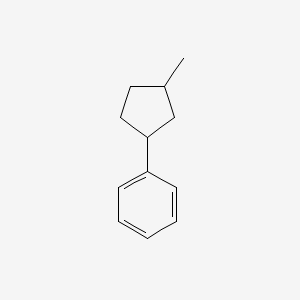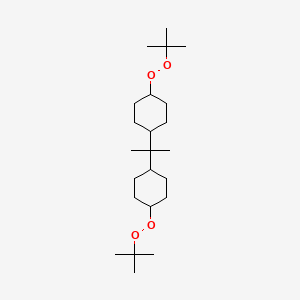
(Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide is a chemical compound known for its use as an initiator in polymerization reactions. It is a peroxide compound, which means it contains an oxygen-oxygen single bond. This compound is particularly valued for its ability to decompose at relatively low temperatures, releasing free radicals that can initiate polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide typically involves the reaction of isopropylidenedicyclohexane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can then participate in various chemical reactions, including:
Oxidation: The peroxide can oxidize other compounds, transferring oxygen atoms.
Reduction: In some cases, the peroxide can be reduced to form alcohols or other reduced products.
Substitution: The free radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions
The decomposition of this compound is typically carried out at elevated temperatures, often in the range of 60-100°C. Common reagents used in these reactions include solvents like toluene or benzene, which help to stabilize the free radicals formed during the decomposition process.
Major Products Formed
The major products formed from the decomposition of this compound include various organic radicals, which can further react to form polymers or other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide is widely used as an initiator in the polymerization of monomers to form polymers. Its ability to generate free radicals at relatively low temperatures makes it ideal for controlled polymerization processes.
Biology
While its primary use is in chemistry, this compound has also found applications in biological research, particularly in the study of oxidative stress and free radical biology. Researchers use it to generate controlled amounts of free radicals to study their effects on biological systems.
Medicine
In medicine, this compound is used in the synthesis of certain pharmaceutical compounds. Its ability to initiate polymerization reactions is leveraged in the production of drug delivery systems and other medical materials.
Industry
Industrially, this compound is used in the production of various polymers and resins. Its role as a polymerization initiator is crucial in the manufacture of plastics, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of (Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide involves the homolytic cleavage of the oxygen-oxygen bond, resulting in the formation of free radicals. These free radicals can then initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets of these free radicals are typically the double bonds in monomer molecules, which are highly reactive and readily participate in polymerization reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl peroxide: Another commonly used peroxide initiator, known for its use in acne treatment and polymerization reactions.
Di-tert-butyl peroxide: A simpler peroxide compound used in similar applications but with different thermal decomposition properties.
Cumene hydroperoxide: Used as an initiator and oxidizing agent in various chemical processes.
Uniqueness
(Isopropylidenedicyclohexane-4,1-diyl)bis(tert-butyl) peroxide is unique due to its specific structure, which allows for controlled decomposition at relatively low temperatures. This property makes it particularly valuable in applications where precise control over the initiation of polymerization reactions is required. Additionally, its ability to generate a high yield of free radicals enhances its efficiency as a polymerization initiator.
Propiedades
Número CAS |
3088-74-2 |
|---|---|
Fórmula molecular |
C23H44O4 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
1-tert-butylperoxy-4-[2-(4-tert-butylperoxycyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C23H44O4/c1-21(2,3)26-24-19-13-9-17(10-14-19)23(7,8)18-11-15-20(16-12-18)25-27-22(4,5)6/h17-20H,9-16H2,1-8H3 |
Clave InChI |
RHZOVXIYEDAUDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC1CCC(CC1)C(C)(C)C2CCC(CC2)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]-oxomethyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonimidate](/img/structure/B14744597.png)
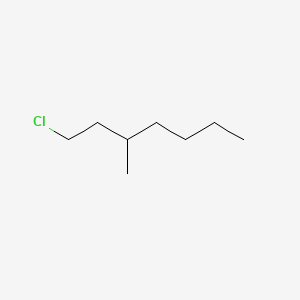
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)

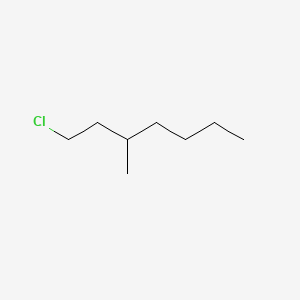
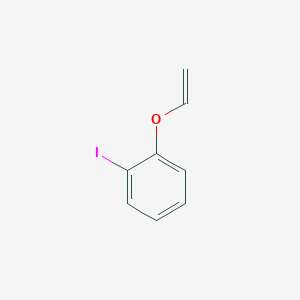
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
